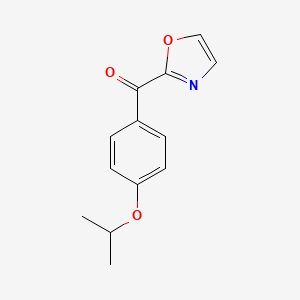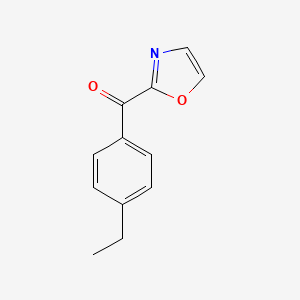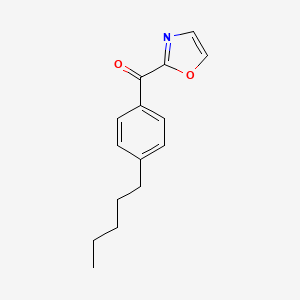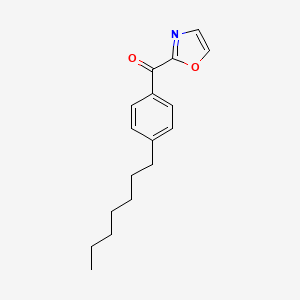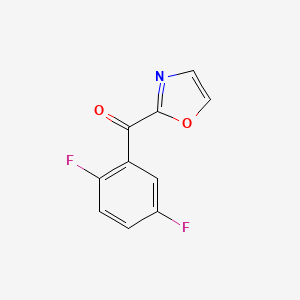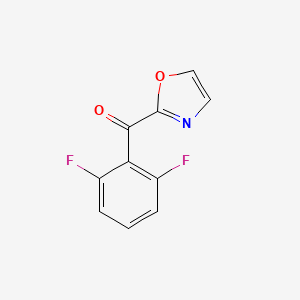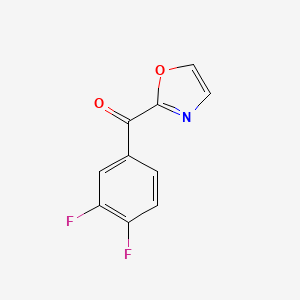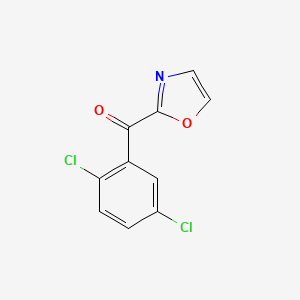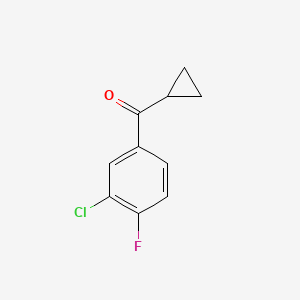
3-Chloro-4-fluorophenyl cyclopropyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS Number: 898790-09-5) is a cyclic compound with the molecular formula C10H8ClFO . It is a yellow liquid and has a molecular weight of 198.62 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorophenyl cyclopropyl ketone is 1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclopropyl ketone is a yellow liquid . It has a molecular weight of 198.62 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Heck Reaction and Fluorinated Ketones
3-Chloro-4-fluorophenyl cyclopropyl ketone, due to its structure, has potential applications in Heck reactions. The Heck reaction is a palladium-catalyzed carbon-carbon coupling reaction. For example, ketones like 3-fluoro-3-buten-2-one, derived from related cyclopropane compounds, have been used in Heck reactions with aryl iodides to produce Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Synthesis of Arylpiperidinols
Compounds related to 3-Chloro-4-fluorophenyl cyclopropyl ketone have been used in the synthesis of 1-arylpiperidin-4-ols, which are important in pharmaceutical chemistry. For instance, chloro and fluoro-anilines have been used with related ketones in reactions to synthesize these compounds (Reese & Thompson, 1988).
Rotational Isomer Studies
The study of rotational isomers of compounds similar to 3-Chloro-4-fluorophenyl cyclopropyl ketone, especially those containing fluoro or chloro groups, has been conducted. These studies help understand the barriers to isomerization and the relative stabilities of isomeric ketones, which are relevant in organic synthesis and materials science (Ōki, Tanuma, Tanaka, & Yamamoto, 1988).
Preparation and Conversion of Cyclopropyl Phenyl Ketone
The preparation and conversion of cyclopropyl phenyl ketones, closely related to 3-Chloro-4-fluorophenyl cyclopropyl ketone, have been studied. These processes are significant in developing intermediates for pharmaceuticals and organic materials (Chang, Fernando, & King, 2001).
Photochemical and Catalytic Reactions
Compounds like aryl cyclopropyl ketones, closely related to 3-Chloro-4-fluorophenyl cyclopropyl ketone, are used in photochemical reactions and catalytic processes to produce complex organic compounds. These reactions are crucial in synthetic organic chemistry, leading to the formation of valuable products (Lu, Shen, & Yoon, 2011).
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLYSHCUFNFEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642498 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclopropyl ketone | |
CAS RN |
898790-09-5 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


